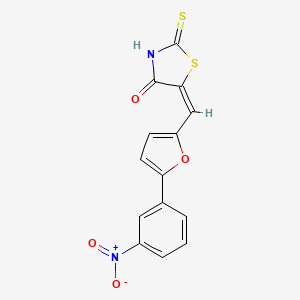![molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a compound that has garnered interest in various fields, notably in chemistry, biology, and potentially medicine, due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis
Formation of Thieno[3,2-d]pyrimidine: : The synthesis begins with the cyclization of appropriate thiophene and pyrimidine precursors under acidic conditions.
Butylation: : Introduction of the butyl group is achieved via alkylation reactions using butyl halides.
Acetamidation: : The final step involves the acetamidation reaction, where N-ethyl-N-(3-methylphenyl)amine is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
While specific industrial methods for large-scale production may vary, they generally follow the principles of the synthetic routes described above, with optimizations for yield and cost-effectiveness. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely at scale.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Where the compound can react with oxidizing agents to form oxidized derivatives.
Reduction: : The compound can be reduced under specific conditions, potentially altering its pharmacological or chemical properties.
Substitution: : Various substitution reactions can occur at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can use reagents like halides, amines, or other nucleophiles.
Major Products
Oxidation Products: : Potential formation of sulfoxides or sulfones.
Reduction Products: : Derivatives with altered functional groups, such as amines from nitro reductions.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
科学的研究の応用
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide has notable applications in scientific research:
Chemistry: : As a novel scaffold for the synthesis of complex molecules.
Biology: : Potential for use in biological assays and as a probe in enzyme inhibition studies.
Medicine: : Investigated for its pharmacological properties, potentially acting as a drug candidate for various diseases.
Industry: : Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.
作用機序
The mechanism of action for this compound would depend on its specific application and target:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could influence various biochemical pathways, such as those involved in cell signaling or metabolism, based on its structural similarity to known bioactive molecules.
類似化合物との比較
Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and structural features:
Unique Features: : The combination of butyl, thieno[3,2-d]pyrimidine, and acetamide groups.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives or acetamide-containing molecules may exhibit overlapping properties, but with distinct biological or chemical activities.
By dissecting the structure and exploring its reactions, we gain a deeper understanding of this compound's potential and versatility in various applications. Fascinating stuff!
特性
CAS番号 |
1252825-68-5 |
|---|---|
分子式 |
C21H25N3O3S |
分子量 |
399.51 |
IUPAC名 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
InChIキー |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2407345.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)




![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
